molecular formula C20H28FN5 B5315235 4-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-6-methyl-2-pyrimidinamine

4-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-6-methyl-2-pyrimidinamine

Cat. No. B5315235
M. Wt: 357.5 g/mol
InChI Key: CMRDTBJYBSGZCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-6-methyl-2-pyrimidinamine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

The potential applications of 4-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-6-methyl-2-pyrimidinamine in scientific research are vast. This compound has been shown to have potential therapeutic uses in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been used in studies focused on understanding the mechanisms of action of certain neurotransmitters and their receptors.

Mechanism of Action

The mechanism of action of 4-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-6-methyl-2-pyrimidinamine is not fully understood. However, it is believed to work by binding to specific receptors in the brain and altering the activity of certain neurotransmitters. This can result in changes in behavior, mood, and cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-6-methyl-2-pyrimidinamine are still being studied. However, it has been shown to have an impact on various neurotransmitters, including dopamine, serotonin, and norepinephrine. Additionally, it has been shown to have an effect on certain receptors in the brain, including the GABA-A receptor.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-6-methyl-2-pyrimidinamine in lab experiments is its potential therapeutic applications. Additionally, it has been shown to have an impact on various neurotransmitters and receptors, making it a useful tool for studying the mechanisms of action of these molecules. However, the limitations of using this compound in lab experiments include the complex synthesis process and the potential for side effects.

Future Directions

There are many potential future directions for research involving 4-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-6-methyl-2-pyrimidinamine. One area of focus could be on developing new therapies for diseases such as Alzheimer's and Parkinson's. Additionally, further research could be done to understand the mechanisms of action of various neurotransmitters and receptors in the brain. Finally, the synthesis process could be refined to make the compound more accessible to researchers.
In conclusion, 4-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-6-methyl-2-pyrimidinamine is a compound with vast potential applications in scientific research. While the synthesis process is complex, this compound has been shown to have potential therapeutic uses and can be a useful tool for studying the mechanisms of action of various neurotransmitters and receptors in the brain. Future research in this area could lead to new therapies for diseases and a deeper understanding of the brain's functions.

Synthesis Methods

The synthesis of 4-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-6-methyl-2-pyrimidinamine involves a series of chemical reactions that require specialized equipment and expertise. The compound is typically synthesized in a laboratory setting using a multi-step process that involves the use of various reagents and solvents.

properties

IUPAC Name

4-[4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-1-yl]-6-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28FN5/c1-14(2)18-13-26(19-11-15(3)23-20(22)24-19)10-4-9-25(18)12-16-5-7-17(21)8-6-16/h5-8,11,14,18H,4,9-10,12-13H2,1-3H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRDTBJYBSGZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)N2CCCN(C(C2)C(C)C)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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